![molecular formula C25H20N2O B14274792 (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone CAS No. 136951-65-0](/img/structure/B14274792.png)
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diaminobenzene with 4-(4-phenylphenyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3,5-Diaminophenyl)-phenyl-methanone
- (3,5-Diaminophenyl)-[4-(4-methylphenyl)phenyl]methanone
Uniqueness
(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is unique due to its specific arrangement of aromatic rings and amino groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
136951-65-0 |
|---|---|
分子式 |
C25H20N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
(3,5-diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone |
InChI |
InChI=1S/C25H20N2O/c26-23-14-22(15-24(27)16-23)25(28)21-12-10-20(11-13-21)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16H,26-27H2 |
InChI 键 |
NKOSLKLDRLLJGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


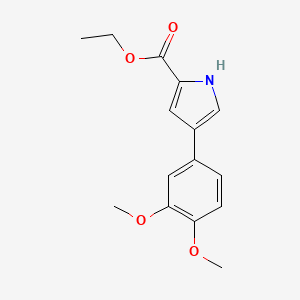
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
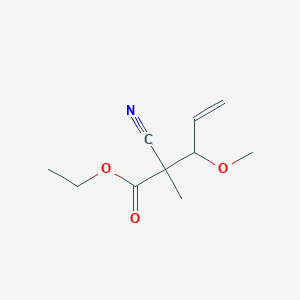
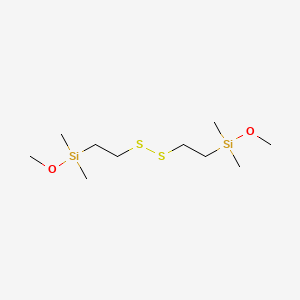
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)

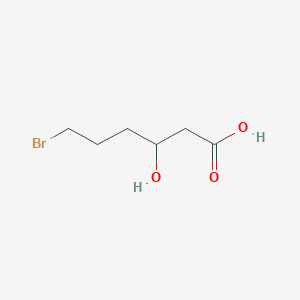
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
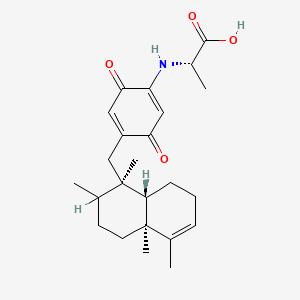
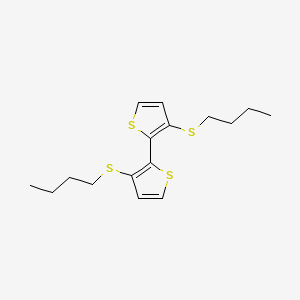
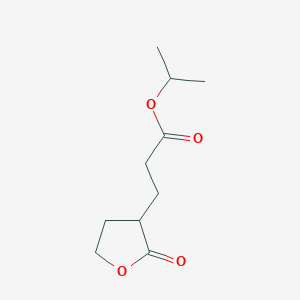
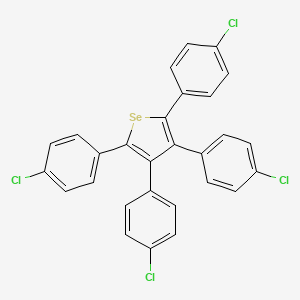
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
